Cas no 59079-81-1 (3-Fluoro-1-(trifluoromethyl)naphthalene)

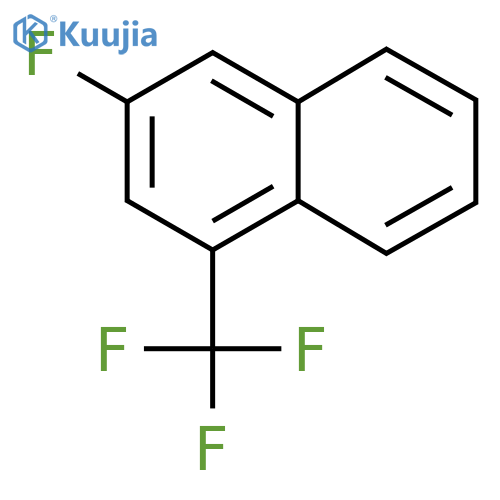

59079-81-1 structure

商品名:3-Fluoro-1-(trifluoromethyl)naphthalene

CAS番号:59079-81-1

MF:C11H6F4

メガワット:214.158957004547

CID:4936051

3-Fluoro-1-(trifluoromethyl)naphthalene 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-1-(trifluoromethyl)naphthalene

- 3-Fluoro-1-(trifluoromethyl)naphthalene

-

- インチ: 1S/C11H6F4/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13,14)15/h1-6H

- InChIKey: VGXWOVZPUWOICX-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C=C2C=CC=CC2=1)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 223

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 0

3-Fluoro-1-(trifluoromethyl)naphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219001213-1g |

3-Fluoro-1-(trifluoromethyl)naphthalene |

59079-81-1 | 98% | 1g |

$1685.00 | 2023-09-01 | |

| Alichem | A219001213-500mg |

3-Fluoro-1-(trifluoromethyl)naphthalene |

59079-81-1 | 98% | 500mg |

$1058.40 | 2023-09-01 | |

| Alichem | A219001213-250mg |

3-Fluoro-1-(trifluoromethyl)naphthalene |

59079-81-1 | 98% | 250mg |

$720.80 | 2023-09-01 |

3-Fluoro-1-(trifluoromethyl)naphthalene 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

59079-81-1 (3-Fluoro-1-(trifluoromethyl)naphthalene) 関連製品

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量